N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 2-cyclohexyl-2-phenylethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar chemical properties.
2-Phenylethylthiophene: Lacks the cyclohexyl group but shares the thiophene and phenylethyl moieties.
Cyclohexylthiophene: Contains the cyclohexyl and thiophene groups but lacks the phenylethyl moiety.
Uniqueness
N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23NOS |
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Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-(2-cyclohexyl-2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H23NOS/c21-19(18-12-7-13-22-18)20-14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1,3-4,7-9,12-13,16-17H,2,5-6,10-11,14H2,(H,20,21) |
InChI Key |
GCWZMHQNWDKPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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